![molecular formula C8H5BrClNOS B2370552 7-Dromo-2-chloro-4-methoxybenzo[d]thiazole CAS No. 1247348-71-5](/img/structure/B2370552.png)
7-Dromo-2-chloro-4-methoxybenzo[d]thiazole
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Overview
Description
“7-Dromo-2-chloro-4-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H5BrClNOS . It belongs to the class of organic compounds known as thiazoles, which are aromatic five-membered ring compounds containing a sulfur atom and a nitrogen atom .
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles, including “7-Dromo-2-chloro-4-methoxybenzo[d]thiazole”, are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Scientific Research Applications
Future Directions
Thiazoles, including “7-Dromo-2-chloro-4-methoxybenzo[d]thiazole”, are considered significant potential compounds in the chemical world due to their notable pharmacological actions . They are used in the cure of cancer and are being studied for their potential in the development of new drugs and materials .
Mechanism of Action
Target of Action
Similar compounds in the benzo[d]thiazole class have been found to inhibit quorum sensing in gram-negative bacteria . They have also shown inhibitory activity against enzymes like Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) .
Mode of Action
Related benzo[d]thiazole compounds have been found to inhibit quorum sensing, a bacterial cell-cell communication mechanism . They bind to the active site of the LasR system in Pseudomonas aeruginosa, showing better affinity compared to reference compounds .
Biochemical Pathways
Related benzo[d]thiazole compounds have been found to inhibit quorum sensing pathways in bacteria . These pathways are used by bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Result of Action
Related benzo[d]thiazole compounds have shown promising quorum-sensing inhibitory activities . They also showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
properties
IUPAC Name |
7-bromo-2-chloro-4-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNOS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKXANHZLLLXJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)SC(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Dromo-2-chloro-4-methoxybenzo[d]thiazole | |
CAS RN |
1247348-71-5 |
Source
|
Record name | 7-bromo-2-chloro-4-methoxy-1,3-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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